5-Fluoroquinolin-4-amine

Descripción general

Descripción

5-Fluoroquinolin-4-amine (5-FQA) is a heterocyclic compound with a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. 5-FQA is a derivative of quinoline and is a component of many drugs and materials. As a member of the fluoroquinolone family of antibiotics, 5-FQA has a variety of pharmacological activities, including antibacterial, antifungal, and antiviral properties. Additionally, 5-FQA has been used in the synthesis of many other drugs and materials, such as antifungal agents and anti-cancer agents.

Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Potential

5-Fluoroquinolin-4-amine and its derivatives have been explored for their cytotoxic effects on human tumor cell lines, demonstrating potential as anticancer agents. For instance, certain 4-aminoquinoline derivatives exhibited potent cytotoxic effects on human breast tumor cell lines, suggesting the role of these compounds in developing new classes of anticancer agents (Zhang et al., 2007).

Application in Neurotransmitter Analysis

This compound has been used in procedures for the analysis of biogenic amines and amino acids in brain samples. For example, a study described a method to derivatize biogenic amines and amino acids in brain mixtures using a fluorogenic reagent related to this compound. This method proved efficient for quantifying neurotransmitters, illustrating the compound's utility in neurochemical research (Chen et al., 2001).

Chemical Synthesis and Catalysis

The compound has been involved in studies focusing on chemical synthesis and catalysis. For instance, a copper-catalyzed remote C−H amination of quinolines using a compound related to this compound was reported. This method showed broad substrate scope and high efficiency, indicating the relevance of such compounds in synthetic chemistry (Yin et al., 2017).

Radiopharmaceutical Applications

Compounds like this compound have found applications in radiopharmaceuticals, particularly for PET imaging of neurofibrillary tangles in Alzheimer's disease. For example, a study reported the synthesis of [18 F]MK-6240, a radiopharmaceutical derived from a compound structurally similar to this compound, for PET imaging of neurofibrillary tangles (Collier et al., 2017).

Crystallography and Structural Analysis

Studies have also employed this compound derivatives in crystallography and structural analysis, providing insights into molecular conformations and interactions. For example, derivatives of 4-fluoro-5-sulfonylisoquinoline, a related compound, have been analyzed to understand the effects of various substituents on molecular structure (Ohba et al., 2012).

Neuropharmacological Studies

This compound derivatives have been explored in neuropharmacological research. For instance, a derivative was investigated for its antidepressant-like effect in mice, mediated by serotonergic and dopaminergic systems (Pesarico et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of 5-Fluoroquinolin-4-amine, a member of the fluoroquinolones family, are bacterial DNA-gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, fluoroquinolones can inhibit bacterial growth and proliferation .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The biochemical pathways affected by this compound involve a series of successive phosphorylation reactions leading to the formation of active forms of the drug . These active forms include 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), or fluorouridine triphosphate (5-FUTP) . These compounds inhibit DNA synthesis and induce programmed cell death .

Pharmacokinetics

The pharmacokinetics of this compound, like other fluoroquinolones, is characterized by its ability to achieve high concentrations in cells . The fluoroquinolones are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations and lower minimum inhibitory concentrations .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation . By inhibiting bacterial DNA-gyrase and topoisomerase IV, the drug prevents bacterial DNA replication, leading to cell death . This makes fluoroquinolones effective against a wide spectrum of bacteria, surpassing many antibiotics .

Action Environment

The action of this compound, like other fluoroquinolones, is influenced by environmental factors. The broad application of fluoroquinolones arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Fluoroquinolin-4-amine, like other fluoroquinolines, exhibits remarkable biological activity. Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds

Molecular Mechanism

They inhibit bacterial DNA-gyrase, affecting bacteria reproduction . Whether this compound shares this mechanism is yet to be confirmed.

Propiedades

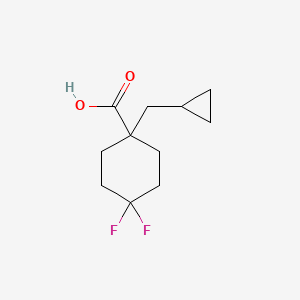

IUPAC Name |

5-fluoroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAQHDGTMCMGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312758 | |

| Record name | 5-Fluoro-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416440-08-8 | |

| Record name | 5-Fluoro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

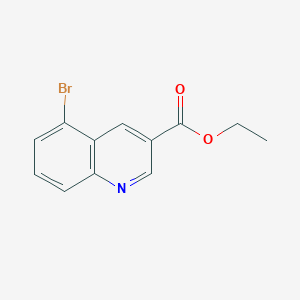

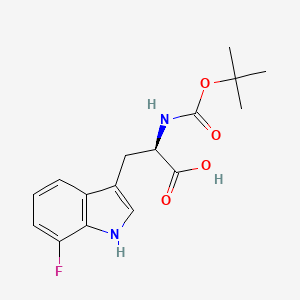

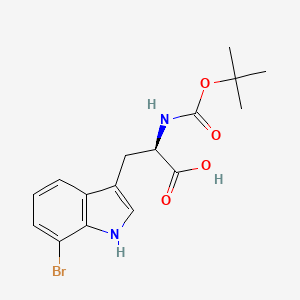

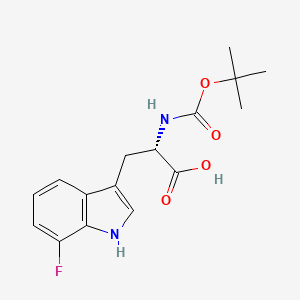

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

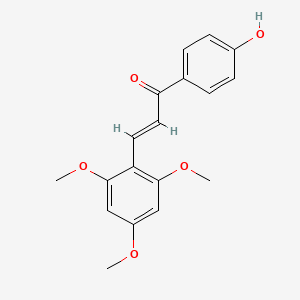

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)

![2-([1,1':3',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3027784.png)

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)